molecular formula C6H9BF3KN2 B15309482 Potassium [(3,5-dimethyl-1H-pyrazol-1-yl)methyl]trifluoroboranuide

Potassium [(3,5-dimethyl-1H-pyrazol-1-yl)methyl]trifluoroboranuide

Cat. No.: B15309482
M. Wt: 216.06 g/mol
InChI Key: VFPNCPQMNIJKJO-UHFFFAOYSA-N
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Description

Potassium [(3,5-dimethyl-1H-pyrazol-1-yl)methyl]trifluoroboranuide is a chemical compound with the molecular formula C6H9BF3N2K. It is known for its unique structure, which includes a pyrazole ring substituted with methyl groups and a trifluoroborate group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium [(3,5-dimethyl-1H-pyrazol-1-yl)methyl]trifluoroboranuide can be synthesized through the reaction of potassium borohydride with 3,5-dimethylpyrazole. The reaction involves the evolution of hydrogen gas as each pyrazole reacts with the boron atom . The reaction conditions typically include an inert atmosphere and controlled temperature to ensure the complete formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing the reaction conditions and using industrial-grade reagents. The key to successful industrial production lies in maintaining the purity and yield of the compound through careful control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Potassium [(3,5-dimethyl-1H-pyrazol-1-yl)methyl]trifluoroboranuide undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoroborate group can participate in substitution reactions with other nucleophiles.

    Coordination Reactions: The pyrazole ring can coordinate with metal ions, forming stable complexes.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, acids, and bases. The reaction conditions often involve solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coordination reactions can produce metal-pyrazole complexes.

Scientific Research Applications

Potassium [(3,5-dimethyl-1H-pyrazol-1-yl)methyl]trifluoroboranuide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of potassium [(3,5-dimethyl-1H-pyrazol-1-yl)methyl]trifluoroboranuide involves its ability to coordinate with metal ions through the nitrogen atoms of the pyrazole ring. This coordination can influence the reactivity and stability of the metal complexes formed. The trifluoroborate group also plays a role in stabilizing the compound and enhancing its reactivity in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium [(3,5-dimethyl-1H-pyrazol-1-yl)methyl]trifluoroboranuide is unique due to the presence of the trifluoroborate group, which imparts distinct chemical properties such as increased stability and reactivity compared to its borohydride counterparts. This makes it particularly valuable in applications requiring robust and reactive ligands.

Properties

Molecular Formula

C6H9BF3KN2

Molecular Weight

216.06 g/mol

IUPAC Name

potassium;(3,5-dimethylpyrazol-1-yl)methyl-trifluoroboranuide

InChI

InChI=1S/C6H9BF3N2.K/c1-5-3-6(2)12(11-5)4-7(8,9)10;/h3H,4H2,1-2H3;/q-1;+1

InChI Key

VFPNCPQMNIJKJO-UHFFFAOYSA-N

Canonical SMILES

[B-](CN1C(=CC(=N1)C)C)(F)(F)F.[K+]

Origin of Product

United States

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